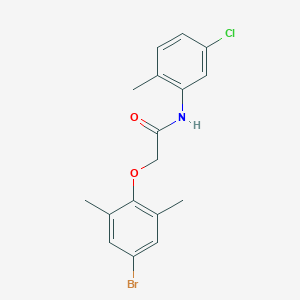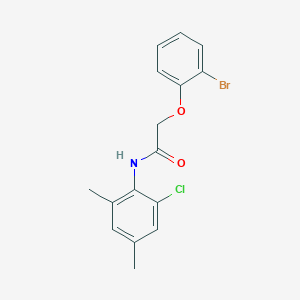![molecular formula C23H26N2O4 B285187 Ethyl 4-({2-[(2,2-dimethylpropanoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate](/img/structure/B285187.png)
Ethyl 4-({2-[(2,2-dimethylpropanoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({2-[(2,2-dimethylpropanoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate, also known as EDBQ, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. EDBQ is a member of the benzo[h]quinoline family and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-({2-[(2,2-dimethylpropanoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Ethyl 4-({2-[(2,2-dimethylpropanoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate is its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its complex synthesis method, which requires expertise in synthetic organic chemistry.
Orientations Futures
There are several future directions for the study of Ethyl 4-({2-[(2,2-dimethylpropanoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate. One potential direction is the development of new cancer therapies based on this compound. Another potential direction is the study of this compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields.
Méthodes De Synthèse
The synthesis of Ethyl 4-({2-[(2,2-dimethylpropanoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate involves a multi-step process that requires expertise in synthetic organic chemistry. The first step involves the preparation of 4-amino benzo[h]quinoline, which is then converted into an ester by reaction with ethyl chloroformate. The resulting ester is then treated with 2-(2,2-dimethylpropanoyloxy)ethylamine to yield the final product, this compound.
Applications De Recherche Scientifique
Ethyl 4-({2-[(2,2-dimethylpropanoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate has been extensively studied for its potential applications in various scientific fields. One of its primary applications is in the field of medicinal chemistry, where it has been shown to have anti-cancer properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Propriétés
Formule moléculaire |
C23H26N2O4 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
ethyl 4-[2-(2,2-dimethylpropanoyloxy)ethylamino]benzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C23H26N2O4/c1-5-28-21(26)18-14-25-19-16-9-7-6-8-15(16)10-11-17(19)20(18)24-12-13-29-22(27)23(2,3)4/h6-11,14H,5,12-13H2,1-4H3,(H,24,25) |
Clé InChI |
VXOIRMFNHQLHQO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C(C)(C)C)C=CC3=CC=CC=C32 |
SMILES canonique |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C(C)(C)C)C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-phenylacetamide](/img/structure/B285104.png)
![3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285105.png)
![Ethyl 8-ethyl-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B285106.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285108.png)

![5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole](/img/structure/B285116.png)







